molecular formula C19H19FN4O2S B2464458 5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872842-72-3

5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2464458
CAS No.: 872842-72-3
M. Wt: 386.45
InChI Key: XHKISGQNSSZNAJ-UHFFFAOYSA-N
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Description

5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of diazino pyrimidines.

Preparation Methods

The synthesis of 5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can be achieved through a multi-step process involving the formation of the diazino pyrimidine core followed by functionalization with the cyclopentylsulfanyl and fluorophenyl groups. One common synthetic route involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has been studied for its potential as a HER2 inhibitor, making it a promising candidate for the treatment and prevention of oncological diseases . Its ability to inhibit HER2 and its mutants makes it valuable in the development of targeted cancer therapies. Additionally, this compound may have applications in other areas of medicinal chemistry, such as anti-inflammatory and antiviral research.

Mechanism of Action

The compound exerts its effects by binding to the HER2 receptor, thereby inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets involved include the HER2 receptor and its associated signaling molecules, such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Similar compounds include other diazino pyrimidines and their derivatives, such as:

  • 5-(cyclopentylsulfanyl)-7-(2-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-(cyclopentylsulfanyl)-7-(2-bromophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione The uniqueness of 5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

5-cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-11-7-3-4-8-11)22-15(21-16)12-9-5-6-10-13(12)20/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKISGQNSSZNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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